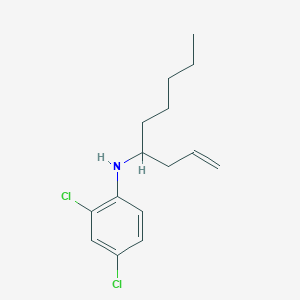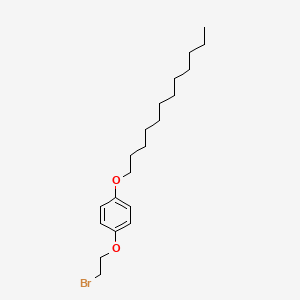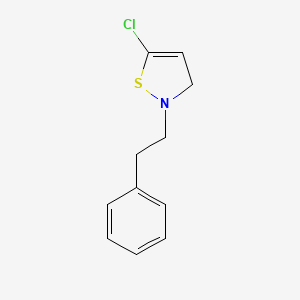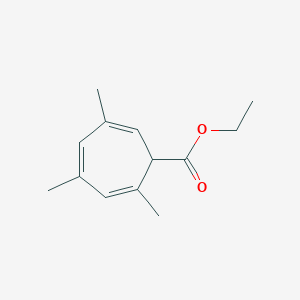![molecular formula C30H24N6O4 B12601435 N,N'-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine CAS No. 651048-11-2](/img/structure/B12601435.png)
N,N'-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine is an organic compound characterized by its complex aromatic structure. This compound contains multiple aromatic rings and nitro groups, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine typically involves the reaction of p-phenylenediamine with 4-nitroaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas with palladium on carbon (Pd/C) are frequently used.
Substitution: Halogens like chlorine (Cl2) and bromine (Br2) are used in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
N,N’-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N’-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including the inhibition of enzyme activity or the induction of oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Diphenyl-N,N’-bis(4-nitrophenyl)urea
- N,N’-Bis(4-aminophenyl)-p-phenylenediamine
- N,N’-Bis(4-methoxyphenyl)-p-phenylenediamine
Uniqueness
N,N’-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine is unique due to its specific arrangement of nitro groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized polymers and as a research tool in studying redox reactions and their biological implications.
Propriétés
Numéro CAS |
651048-11-2 |
|---|---|
Formule moléculaire |
C30H24N6O4 |
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
1-N,4-N-bis[4-(4-nitroanilino)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C30H24N6O4/c37-35(38)29-17-13-27(14-18-29)33-25-9-5-23(6-10-25)31-21-1-2-22(4-3-21)32-24-7-11-26(12-8-24)34-28-15-19-30(20-16-28)36(39)40/h1-20,31-34H |
Clé InChI |
DAQROQJNYNGEBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)NC5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


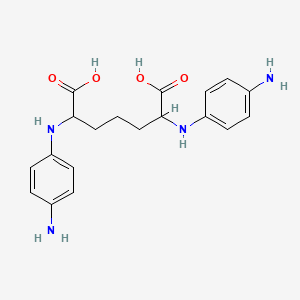
![3-tert-Butyl 3',5-dimethyl 2'-amino-5'-hydroxy[1,1'-biphenyl]-3,3',5-tricarboxylate](/img/structure/B12601365.png)


![6-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601391.png)
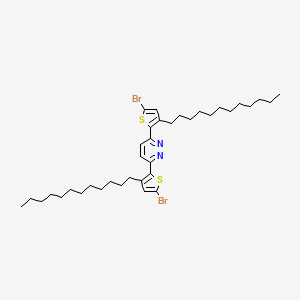
![(2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol](/img/structure/B12601398.png)
![5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12601403.png)
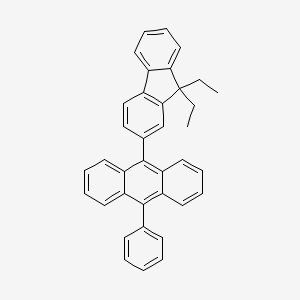
![([1,1'-Biphenyl]-2,2'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12601413.png)
